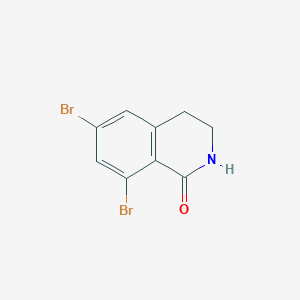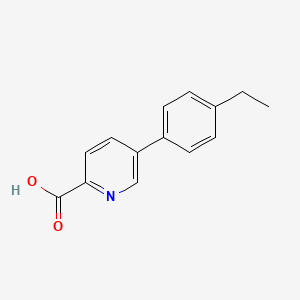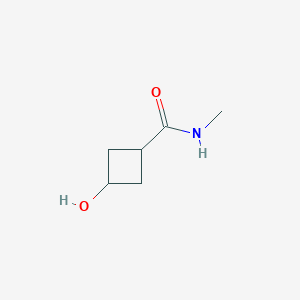
6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one
Descripción general
Descripción
6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one , also known by its chemical formula C9H8BrNO , is a heterocyclic organic compound. It features a fused isoquinoline ring system with two bromine atoms at positions 6 and 8. The molecular weight of this compound is approximately 226.07 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic system with a six-membered ring and a five-membered ring. The two bromine atoms are attached to adjacent carbon atoms in the isoquinoline ring. The compound’s melting point is approximately 170.0-173.1°C , and its boiling point is estimated to be around 453.3°C .
Aplicaciones Científicas De Investigación
Efficient and Selective Synthesis of Quinoline Derivatives
6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one is used in the bromination of tetrahydroquinoline to synthesize various quinoline derivatives. This compound is instrumental in creating tribromoquinoline, which further assists in the synthesis of trisubstituted quinoline derivatives through lithium-halogen exchange reactions. Such compounds have potential applications in various fields including pharmaceuticals and materials science (Şahin et al., 2008).
Synthesis of Isoquinolinones and Oxoberbines
This compound is used in reactions with homophthalic anhydrides and azomethines. This process leads to the production of isoquinolinones and oxoberbines, compounds important in the synthesis of various organic molecules, potentially including bioactive substances (Haimova et al., 1977).
Superacidic Activation in Organic Synthesis
This compound plays a role in the superacidic activation of isoquinolinols, which is a process used in creating various dihydroisoquinolinones. These compounds are significant for their potential applications in organic synthesis and the development of new pharmaceuticals or chemical intermediates (Koltunov et al., 2002).
Quantum Entanglement in Cancer Diagnosis
A derivative of this compound is used in a study involving quantum entanglement for the diagnosis of human cancer cells, tissues, and tumors. This highlights its potential application in advanced medical diagnostics and treatment strategies (Alireza et al., 2019).
Development of Antihypertensive Agents
In pharmaceutical research, derivatives of this compound have been synthesized and tested for their blood pressure-lowering properties. This indicates its potential use in the development of new antihypertensive drugs (Lal et al., 1984).
Construction of Isoquinoline Alkaloids
This compound serves as a key structure in the synthesis of isoquinoline alkaloids. These alkaloids are significant due to their various biological activities and potential therapeutic applications (Mujde et al., 2011).
Propiedades
IUPAC Name |
6,8-dibromo-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCTHZJPUPQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B1422547.png)
![2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one](/img/structure/B1422548.png)

![2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1422550.png)









